molecular formula C35H32N4O4S2 B3244331 Ethyl 2-(1,3-dimethyl-2,4-dioxo-6-(2-(tritylthio)ethyl)-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-d]pyrimidin-5-yl)thiazole-4-carboxylate CAS No. 1614252-42-4

Ethyl 2-(1,3-dimethyl-2,4-dioxo-6-(2-(tritylthio)ethyl)-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-d]pyrimidin-5-yl)thiazole-4-carboxylate

Cat. No. B3244331
M. Wt: 636.8 g/mol
InChI Key: PQHJEHGHTUJHRA-UHFFFAOYSA-N
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Patent
US09359381B2

Procedure details

(1,3-dimethyl-2,4-dioxo-6-(2-(tritylthio)ethyl)-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-d]pyrimidin-5-yl)boronic acid (Intermediate F) (1001 mg, 1.906 mmol), ethyl 2-bromothiazole-4-carboxylate (409 mg, 1.732 mmol), sodium hydrogen carbonate (291 mg, 3.46 mmol) and Pd-118 (113 mg, 0.173 mmol) were suspended in n-butyl acetate (12.3 ml) and heated to 80° C. Water (3.08 ml) was then added and the mixture heated at 80° C. for 21 hours. The mixture was then cooled to room temperature and diluted with water (100 ml) and DCM (100 ml). The mixture was extracted with DCM (3×100 ml) and the combined organic extracts were washed with water (50 ml) and brine (50 ml). Silica-TMT (30 g) was added and the mixture stirred at room temperature for 5 mins, then filtered. The residue was rinsed with DCM (20 ml) and the filtrates evaporated under vacuum. The resultant residue was rinsed with diethyl ether and filtered to afford the title compound.
Name
(1,3-dimethyl-2,4-dioxo-6-(2-(tritylthio)ethyl)-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-d]pyrimidin-5-yl)boronic acid
Quantity
1001 mg
Type
reactant
Reaction Step One
Name
Intermediate F
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
409 mg
Type
reactant
Reaction Step Three
Quantity
291 mg
Type
reactant
Reaction Step Four
[Compound]
Name
Pd-118
Quantity
113 mg
Type
reactant
Reaction Step Five
Quantity
12.3 mL
Type
solvent
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven
Name
Quantity
3.08 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7]2=[CH:8][N:9]([CH2:14][CH2:15][S:16][C:17]([C:30]3[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=3)([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[C:10](B(O)O)=[C:6]2[C:5](=[O:36])[N:4]([CH3:37])[C:3]1=[O:38].Br[C:40]1[S:41][CH:42]=[C:43]([C:45]([O:47][CH2:48][CH3:49])=[O:46])[N:44]=1.C(=O)([O-])O.[Na+]>C(OCCCC)(=O)C.O.C(Cl)Cl>[CH3:1][N:2]1[C:7]2=[CH:8][N:9]([CH2:14][CH2:15][S:16][C:17]([C:30]3[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=3)([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[C:10]([C:40]3[S:41][CH:42]=[C:43]([C:45]([O:47][CH2:48][CH3:49])=[O:46])[N:44]=3)=[C:6]2[C:5](=[O:36])[N:4]([CH3:37])[C:3]1=[O:38] |f:2.3|

Inputs

Step One
Name
(1,3-dimethyl-2,4-dioxo-6-(2-(tritylthio)ethyl)-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-d]pyrimidin-5-yl)boronic acid
Quantity
1001 mg
Type
reactant
Smiles
CN1C(N(C(C=2C1=CN(C2B(O)O)CCSC(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)=O)C)=O
Step Two
Name
Intermediate F
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(N(C(C=2C1=CN(C2B(O)O)CCSC(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)=O)C)=O
Step Three
Name
Quantity
409 mg
Type
reactant
Smiles
BrC=1SC=C(N1)C(=O)OCC
Step Four
Name
Quantity
291 mg
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Five
Name
Pd-118
Quantity
113 mg
Type
reactant
Smiles
Step Six
Name
Quantity
12.3 mL
Type
solvent
Smiles
C(C)(=O)OCCCC
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Eight
Name
Quantity
3.08 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 5 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated at 80° C. for 21 hours
Duration
21 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM (3×100 ml)
WASH
Type
WASH
Details
the combined organic extracts were washed with water (50 ml) and brine (50 ml)
ADDITION
Type
ADDITION
Details
Silica-TMT (30 g) was added
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The residue was rinsed with DCM (20 ml)
CUSTOM
Type
CUSTOM
Details
the filtrates evaporated under vacuum
WASH
Type
WASH
Details
The resultant residue was rinsed with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CN1C(N(C(C=2C1=CN(C2C=2SC=C(N2)C(=O)OCC)CCSC(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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